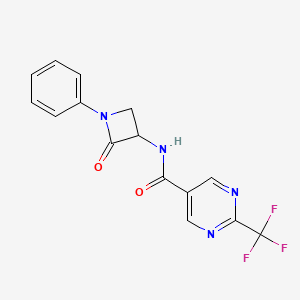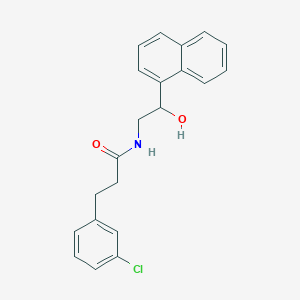
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide, also known as CMMP, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CMMP is a member of the enamide family, which is known for its diverse pharmacological properties. In
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to cause inflammation and pain, and their inhibition by N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide results in the reduction of these symptoms. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the breakdown of cellular components and ultimately cell death.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and arthritis. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is its low toxicity profile, which makes it a safe compound for use in lab experiments. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide. One area of interest is the development of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide and its potential interactions with other drugs.
Synthesis Methods
The synthesis of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide involves the reaction of 5-chloro-2-methoxy-3-methylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide in high yield and purity.
Scientific Research Applications
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-(5-chloro-2-methoxy-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-4-10(14)13-9-6-8(12)5-7(2)11(9)15-3/h4-6H,1H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKSDZNUDFQINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)NC(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)


![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)




![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)